Sauchinone
Sauchinone
Sauchinone is a lignan first isolated from the aerial parts of S. chinensis, a plant used in Asian medicine for its anti-inflammatory, anti-angiogenic, and anti-nociceptive activities. Sauchinone has numerous effects on isolated cells, including blocking NF-κB activation in LPS-stimulated macrophages, inducing heme oxygenase-1 transcription in endothelial cells, and attenuating oxidative-stress-induced damage in myoblasts. Sauchinone is extensively metabolized in vivo, but intraperitoneal administration significantly reduces myocardial infarct size induced by ischemia/reperfusion in mice.
Brand Name:
Vulcanchem
CAS No.:
177931-17-8
VCID:
VC0172494
InChI:
InChI=1S/C20H20O6/c1-9-3-11-13(21)5-17-20(25-8-24-17)19(11)18(10(9)2)12-4-15-16(23-7-22-15)6-14(12)26-20/h4-6,9-11,18-19H,3,7-8H2,1-2H3/t9-,10+,11+,18+,19+,20+/m1/s1
SMILES:
CC1CC2C3C(C1C)C4=CC5=C(C=C4OC36C(=CC2=O)OCO6)OCO5
Molecular Formula:
C₂₀H₂₀O₆
Molecular Weight:
356.4 g/mol
Sauchinone
CAS No.: 177931-17-8
Main Products
VCID: VC0172494
Molecular Formula: C₂₀H₂₀O₆
Molecular Weight: 356.4 g/mol
CAS No. | 177931-17-8 |
---|---|
Product Name | Sauchinone |
Molecular Formula | C₂₀H₂₀O₆ |
Molecular Weight | 356.4 g/mol |
IUPAC Name | (1S,12R,13S,14R,16R,23R)-13,14-dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,18-tetraen-17-one |
Standard InChI | InChI=1S/C20H20O6/c1-9-3-11-13(21)5-17-20(25-8-24-17)19(11)18(10(9)2)12-4-15-16(23-7-22-15)6-14(12)26-20/h4-6,9-11,18-19H,3,7-8H2,1-2H3/t9-,10+,11+,18+,19+,20+/m1/s1 |
Standard InChIKey | GMTJIWUFFXGFHH-WPAOEJHSSA-N |
Isomeric SMILES | C[C@@H]1C[C@@H]2[C@H]3[C@@H]([C@H]1C)C4=CC5=C(C=C4O[C@@]36C(=CC2=O)OCO6)OCO5 |
SMILES | CC1CC2C3C(C1C)C4=CC5=C(C=C4OC36C(=CC2=O)OCO6)OCO5 |
Canonical SMILES | CC1CC2C3C(C1C)C4=CC5=C(C=C4OC36C(=CC2=O)OCO6)OCO5 |
Appearance | Assay:≥98%A crystalline solid |
Description | Sauchinone is a lignan first isolated from the aerial parts of S. chinensis, a plant used in Asian medicine for its anti-inflammatory, anti-angiogenic, and anti-nociceptive activities. Sauchinone has numerous effects on isolated cells, including blocking NF-κB activation in LPS-stimulated macrophages, inducing heme oxygenase-1 transcription in endothelial cells, and attenuating oxidative-stress-induced damage in myoblasts. Sauchinone is extensively metabolized in vivo, but intraperitoneal administration significantly reduces myocardial infarct size induced by ischemia/reperfusion in mice. |
Synonyms | (5aR,7R,8S,8aR,14aS,14bR)-5a,6,7,8,8a,14b-hexahydro-7,8-dimethyl-5H-benzo[kl]bis[1,3]dioxolo[4,5-b:4/',5/'-g]xanthen-5-one |
PubChem Compound | 11725801 |
Last Modified | Nov 11 2021 |
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